molecular formula C16H26O4 B14400431 Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate CAS No. 87519-29-7

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate

Cat. No.: B14400431
CAS No.: 87519-29-7
M. Wt: 282.37 g/mol
InChI Key: DDVRFHZWXPLIND-UHFFFAOYSA-N
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Description

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is an ester compound characterized by its unique structure, which includes an acetyloxy group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate can be synthesized through esterification reactions. One common method involves the reaction of 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced through the acetylation of the hydroxyl group.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid and ethanol.

    Oxidation: Can yield epoxides or hydroxylated derivatives.

    Substitution: Results in various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate involves the hydrolysis of the ester bond to release the active carboxylic acid derivative. This active form can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 10-(acetyloxy)-4,8-dimethyldeca-4,8-dienoate is unique due to its combination of an acetyloxy group and a conjugated diene system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

87519-29-7

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

ethyl 10-acetyloxy-4,8-dimethyldeca-4,8-dienoate

InChI

InChI=1S/C16H26O4/c1-5-19-16(18)10-9-13(2)7-6-8-14(3)11-12-20-15(4)17/h7,11H,5-6,8-10,12H2,1-4H3

InChI Key

DDVRFHZWXPLIND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=CCCC(=CCOC(=O)C)C)C

Origin of Product

United States

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